molecular formula C16H9ClF2N2O B12028506 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-76-3

3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12028506
CAS No.: 618098-76-3
M. Wt: 318.70 g/mol
InChI Key: HIKPJYZAYCXWRH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical building block of high interest in medicinal and agrochemical research. It is a pyrazole-4-carbaldehyde derivative, a class of compounds known for a wide spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties . The structure features a pyrazole core substituted at the 1- and 3-positions with aromatic rings, a configuration that is often associated with biological activity. Specifically, the 1-(2,4-difluorophenyl) substitution on the pyrazole ring is a key structural feature found in various bioactive molecules and can influence the compound's binding affinity and metabolic stability. This compound serves as a versatile synthetic intermediate. The aldehyde group at the 4-position is a reactive handle that allows for further functionalization via condensation reactions to form Schiff bases, or as a precursor for the synthesis of more complex heterocyclic systems such as 1,3,4-thiadiazoles and 1,3-thiazoles, which are valuable scaffolds in drug discovery . Researchers utilize this and similar pyrazole carboxaldehydes as key intermediates in the development of novel therapeutic and agrochemical agents . The provided compound is structurally related to 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound for which detailed crystallographic data exists, confirming the planarity of the core structure and intermolecular interactions that can stabilize the crystal form . Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handling should be conducted by trained personnel in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618098-76-3

Molecular Formula

C16H9ClF2N2O

Molecular Weight

318.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H9ClF2N2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)15-6-5-13(18)7-14(15)19/h1-9H

InChI Key

HIKPJYZAYCXWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

Preparation Methods

Knorr Pyrazole Synthesis

The pyrazole backbone is synthesized from phenylhydrazine and ethyl acetoacetate under reflux conditions:

Reaction Conditions

  • Reactants : Phenylhydrazine (1.0 eq), ethyl acetoacetate (1.05 eq)

  • Solvent : Ethanol (20 mL/g substrate)

  • Temperature : Reflux (78°C)

  • Time : 4 hours

  • Yield : 82.6% (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one).

Mechanistic Insight :
The reaction proceeds through enolization, nucleophilic attack by hydrazine, and subsequent cyclodehydration. Steric hindrance from the 4-chlorophenyl group necessitates extended reaction times compared to unsubstituted analogs.

Vilsmeier-Haack Formylation

The aldehyde group is introduced at C4 using POCl₃ and DMF:

Optimized Procedure :

  • Reagents : POCl₃ (10 eq), DMF (3.3 eq)

  • Temperature : 0–5°C (initial), then 120°C (1 hour)

  • Workup : Quenching with ice-water, filtration

  • Yield : 85–90% (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde).

Critical Parameters :

  • Excess POCl₃ drives the reaction to completion, avoiding residual hydroxyl groups.

  • Microwave irradiation reduces reaction time from 6 hours to 30 minutes with comparable yields.

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave (MW) techniques enhance reaction efficiency:

ParameterConventional MethodMicrowave Method
Time6 hours10 minutes
Yield60%90%
Energy Consumption300 kJ50 kJ

MW irradiation accelerates dipole rotation, reducing activation energy and byproduct formation.

One-Pot Tandem Reactions

Recent developments enable pyrazole formation and formylation in a single vessel:

  • Step 1 : Knorr cyclization in ethanol.

  • Step 2 : Direct addition of Vilsmeier reagent (DMF/POCl₃).

  • Yield : 78% (eliminating intermediate isolation).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.53–7.49 (m, 5H, Ar-H), 6.94–6.89 (m, 2H, Ar-H).

  • ¹³C NMR : δ 191.2 (CHO), 152.3 (C-Cl), 137.3 (C-F), 129.2–111.2 (Ar-C).

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyrazole).

Mass Spectrometry

  • ESI-MS : m/z 347.97 [M + H]⁺, confirming molecular weight (282.72 g/mol theoretical).

Reaction Optimization and Challenges

Solvent and Temperature Effects

SolventDielectric ConstantYield (%)
DMF36.790
THF7.565
Toluene2.442

Polar aprotic solvents stabilize the Vilsmeier intermediate, enhancing electrophilicity.

Substituent Electronic Effects

  • Electron-withdrawing groups (e.g., -Cl, -F) deactivate the pyrazole ring, requiring higher temperatures (120°C vs. 80°C for -OCH₃ analogs).

  • Steric hindrance from 2,4-difluorophenyl slows formylation kinetics by 30% compared to para-substituted derivatives.

ComponentCost per kg (USD)
Phenylhydrazine120
POCl₃45
DMF25

Bulk POCl₃ procurement reduces raw material costs by 40% .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group in this compound undergoes diverse condensation reactions, forming complex heterocycles and bioactive derivatives:

Key Reaction Types

  • With semicarbazide/thiosemicarbazide : Formation of hydrazones that cyclize into pyrazolylthiazolidin-4-ones upon reaction with 2-mercaptoacetic acid .

  • With active methylene compounds : Use of dimethylformamide (DMF) and POCl₃ to generate substituted pyrazoles via formylation .

  • With amines : Nucleophilic attack on the aldehyde group to produce imine derivatives .

Reaction TypeReagents/ConditionsProductsReference
Semicarbazide condensationSemicarbazide, DMF/POCl₃Pyrazolylthiazolidin-4-one derivatives
Active methylene compound reactionDMF, POCl₃Substituted pyrazoles

Oxidation Reactions

The aldehyde group is readily oxidized to carboxylic acids, which serve as precursors for esters and amides:

Mechanistic Insights

  • Potassium permanganate (KMnO₄) : Converts the aldehyde to pyrazole-4-carboxylic acid under aqueous conditions .

  • Esterification : Acid-catalyzed reaction with ethanol yields ethyl esters .

Reaction TypeReagents/ConditionsProductsReference
Aldehyde oxidationKMnO₄, acidic mediumPyrazole-4-carboxylic acid
EsterificationEthanol, H⁺Ethyl ester

Reduction Reactions

Reduction of the aldehyde group generates hydroxymethyl derivatives, which are further modified:

Transformation Pathways

  • Sodium borohydride (NaBH₄) : Reduces the aldehyde to a hydroxymethyl group .

  • Chlorination with thionyl chloride : Converts hydroxymethyl to chloromethyl derivatives .

  • Wittig reactions : Chloromethyl derivatives react with triphenylphosphine to form phosphonium salts, enabling alkene synthesis .

Reaction TypeReagents/ConditionsProductsReference
NaBH₄ reductionNaBH₄, mild conditionsHydroxymethylpyrazole derivatives
Wittig reactionTriphenylphosphine, aldehydes4-[2-arylethenyl]pyrazoles

Friedel-Crafts Type Reactions (Hydroxyalkylation)

The compound undergoes hydroxyalkylation under acidic conditions:

Mechanistic Highlights

  • Alcohol addition : Reaction with alcohols in acidic media forms alkylated pyrazoles .

  • Cyclocondensation : Combines with methyl acetoacetate or ethyl 3-aminocrotonate to form dihydropyridines .

Reaction TypeReagents/ConditionsProductsReference
HydroxyalkylationAlcohol, H⁺Alkylated pyrazoles
CyclocondensationMethyl acetoacetateDihydropyridines

Cyclocondensation Reactions

These reactions generate biologically active heterocycles:

Key Applications

  • Pyrazolyloxadiazole synthesis : Oxidation-esterification followed by hydrazine and carbon disulfide treatment .

  • Chromone derivatives : Oxidative cyclization with DMSO/CuCl₂ yields chlorochromones .

Reaction TypeReagents/ConditionsProductsReference
Pyrazolyloxadiazole formationK₂Cr₂O₇, CS₂, KOHPyrazolyloxadiazoles
Chromone synthesisDMSO/CuCl₂Chlorochromones

This compound’s reactivity positions it as a valuable building block in heterocyclic chemistry and medicinal synthesis. Oxidation and condensation pathways are particularly emphasized in literature, enabling access to diverse bioactive molecules.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including HeLa and HCT116 cells. The compound's ability to inhibit cyclin-dependent kinases (CDKs) is particularly noteworthy:

  • Selectivity : Some derivatives exhibit selectivity towards CDK2 over CDK9, making them promising candidates for targeted cancer therapies .

Antiviral Properties

Recent studies have indicated that pyrazole derivatives may possess antiviral activity against HIV-1. The structure-activity relationship (SAR) studies have identified specific modifications that enhance antiviral efficacy while minimizing cytotoxicity:

  • Mechanism : The mechanism of action appears to differ from existing antiviral drugs, which may help in overcoming drug resistance in HIV treatment .

Material Science Applications

In material science, compounds like 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde are being explored for their potential use in organic electronics. Their unique electronic properties make them suitable for applications in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable films and its photophysical properties make it a candidate for OLED materials.

Case Study 1: Anticancer Screening

A study involving various pyrazole derivatives highlighted the anticancer activity of this compound. The compound was tested against multiple cancer cell lines, showing IC50 values indicating potent antiproliferative effects.

Case Study 2: Antiviral Efficacy Against HIV

In vitro assays demonstrated that this compound could inhibit HIV replication effectively. The SAR analysis led to the identification of key structural features responsible for its antiviral activity, paving the way for further drug development.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Structural Analysis

The compound’s crystallographic and electronic properties are influenced by its substituents:

  • 1-Position : The 2,4-difluorophenyl group introduces strong electron-withdrawing effects due to fluorine atoms, enhancing electrophilicity at the carbaldehyde group.
  • 3-Position : The 4-chlorophenyl group contributes moderate electron-withdrawing effects and steric bulk.
  • 4-Position : The carbaldehyde group serves as a reactive site for further derivatization, such as condensation reactions to form chalcones or hydrazones .

Crystallographic studies of analogous pyrazole-carbaldehydes (e.g., halogenated derivatives) confirm planar pyrazole rings and intramolecular interactions (e.g., C–H···O) that stabilize molecular conformations .

Substituent Variations and Molecular Properties

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position 1 / 3) Molecular Weight Key Features
3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde (Target) 2,4-difluorophenyl / 4-chlorophenyl 334.74 g/mol High electrophilicity due to dual fluorine substitution; antimicrobial activity
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl / 4-chlorophenyl 282.71 g/mol Reduced electron-withdrawing effects; moderate bioactivity
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Phenyl / 4-chlorophenyl (CF₃ at C5) 350.73 g/mol Trifluoromethyl enhances lipophilicity; unconfirmed pharmacological potential
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 3-Cl-4-F-phenyl / 4-methoxyphenyl 330.74 g/mol Methoxy group increases electron density; potential for altered reactivity

Key Observations :

  • Halogenation : Fluorine and chlorine substituents enhance antibacterial activity due to increased electrophilicity and membrane permeability . For example, 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde showed superior activity compared to methyl/methoxy analogs .

Biological Activity

3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for various pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the biological activity of this specific pyrazole derivative, summarizing key research findings and data.

Chemical Structure

The compound can be represented by the following structure:

C16H11ClF2N2O\text{C}_{16}\text{H}_{11}\text{ClF}_2\text{N}_2\text{O}

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. For instance:

  • Inhibition of BRAF(V600E) : This mutation is common in melanoma and other cancers. Pyrazole derivatives have been reported to inhibit this pathway effectively, which is crucial for tumor growth and survival .
  • EGFR Inhibition : Compounds within this class have also demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound's structural features suggest it may inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation:

  • IC50 Values : Some studies report IC50 values for related compounds in the range of 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory activity .
  • Mechanism : The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's reactivity and binding affinity to COX enzymes, leading to effective inhibition .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy:

  • Broad Spectrum : Similar compounds have shown activity against both gram-positive and gram-negative bacteria, as well as fungi. For example, certain pyrazole derivatives have demonstrated IC50 values below 30 μg/mL against various pathogens .
  • Mechanism of Action : The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial survival.

Case Studies

Several case studies highlight the biological activities associated with pyrazole derivatives:

  • Antitumor Efficacy : A study evaluated a series of pyrazole compounds against melanoma cell lines and found that those with a 4-chlorophenyl group exhibited superior growth inhibition compared to others lacking this substituent .
  • Inflammation Models : In vivo studies using rodent models showed that administration of pyrazole derivatives significantly reduced paw edema in inflammatory conditions, supporting their potential as therapeutic agents in inflammatory diseases .

Data Summary

Biological ActivityTargetIC50 Value (μM)Reference
AntitumorBRAF(V600E)<10
Anti-inflammatoryCOX-20.02 - 0.04
AntimicrobialVarious bacteria<30

Q & A

Q. What are the established synthetic routes for preparing 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions using substituted phenylhydrazines and β-ketoaldehydes. A microwave-assisted method (80–120°C, 15–30 min) significantly improves reaction efficiency compared to conventional heating, reducing side products and increasing yields by ~15–20% . For halogen-substituted derivatives, Vilsmeier–Haack formylation (using POCl₃ and DMF) is effective for introducing the aldehyde group at the pyrazole C4 position . Key variables include solvent choice (e.g., ethanol vs. DMF), temperature control, and stoichiometric ratios of precursors.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy : ¹H/¹³C NMR can identify substituent patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; aldehyde proton at δ ~9.8 ppm). IR confirms the aldehyde C=O stretch at ~1680 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, pyrazole ring planarity and dihedral angles between aromatic substituents are critical for validating the structure . Data collection at 100–173 K minimizes thermal motion artifacts .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Based on analogs (e.g., 4-(2-chlorophenyl)-pyrazole derivatives), avoid inhalation/contact with dust or vapors. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 min and seek medical attention .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance purity and scalability for structure-activity relationship (SAR) studies?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the carbaldehyde .
  • Yield Optimization : Microwave synthesis reduces reaction time and improves homogeneity. For example, 1-(4-substituted-phenyl)-pyrazole-4-carbaldehydes achieve ~88% purity under microwave conditions .
  • Scalability : Pilot-scale reactions (≥10 mmol) require controlled addition of POCl₃ in Vilsmeier reactions to prevent exothermic side reactions .

Q. How do electronic and steric effects of substituents (e.g., Cl, F) influence biological activity in related pyrazole-carbaldehyde derivatives?

Halogen substituents enhance bioactivity by increasing lipophilicity and binding affinity. For example:

  • 4-Chlorophenyl : Improves antimicrobial activity (MIC ~5 µg/mL against S. aureus) .
  • 2,4-Difluorophenyl : Electron-withdrawing groups stabilize the pyrazole ring, enhancing metabolic stability in vitro .
    Comparative SAR studies should prioritize substituents at the pyrazole N1 and C3 positions, as these regions directly interact with biological targets .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Standardize Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and positive controls (e.g., streptomycin for antimicrobial tests) .
  • Validate Purity : HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity. Impurities >2% can skew IC₅₀ values .
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What advanced analytical techniques are critical for validating stability and degradation products under varying storage conditions?

  • Stability Studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies hydrolysis products (e.g., carboxylic acid derivatives).
  • Crystallinity Analysis : Powder XRD detects polymorphic changes during storage, which affect solubility .
  • Thermal Stability : TGA-DSC reveals decomposition temperatures (e.g., onset ~200°C for pyrazole derivatives) .

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